(5-amino-1H-indol-2-yl)methanol

Physicochemical Property Hydrogen Bonding Solubility

Researchers requiring a single intermediate capable of accessing multiple chemotypes often face synthetic bottlenecks. (5-Amino-1H-indol-2-yl)methanol solves this by providing two distinct, selectively addressable functional handles on a single indole core. - The 5-amino group enables selective acylation or alkylation, while the 2-hydroxymethyl group allows for independent oxidation, esterification, or activation. - This orthogonal reactivity streamlines the construction of diverse heterocyclic libraries for hit-to-lead medicinal chemistry campaigns. - Its balanced physicochemical profile (XLogP3 = 0.1) directly supports solubility improvement goals in early-stage lead optimization.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 199806-02-5
Cat. No. B189490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-amino-1H-indol-2-yl)methanol
CAS199806-02-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C=C(N2)CO
InChIInChI=1S/C9H10N2O/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5,10H2
InChIKeySMZDIZPCTUMGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-amino-1H-indol-2-yl)methanol Procurement Overview


(5-amino-1H-indol-2-yl)methanol (CAS 199806-02-5) is a heterocyclic organic compound belonging to the indole family, specifically a 5-amino-substituted indole-2-methanol derivative [1]. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, it features both an amino group at the 5-position and a hydroxymethyl group at the 2-position of the indole ring [1]. This dual functionality distinguishes it from simpler indole derivatives and provides orthogonal reactivity for synthetic elaboration. The compound is primarily employed as a building block or intermediate in the synthesis of more complex indole-containing molecules, including potential pharmaceutical agents and research tools .

(5-amino-1H-indol-2-yl)methanol vs. In-Class Analogs


The indole scaffold is common in drug discovery, but the precise positioning of substituents dramatically alters physicochemical properties, reactivity, and biological outcomes. (5-amino-1H-indol-2-yl)methanol cannot be trivially replaced by analogs like (1H-indol-2-yl)methanol or 5-aminoindole without fundamentally changing synthetic routes or biological activity profiles. The presence of both the 5-amino and 2-hydroxymethyl groups provides a unique set of orthogonal reactive handles, enabling selective functionalization that would be impossible with mono-functional analogs [1]. Furthermore, the specific substitution pattern influences electronic distribution, hydrogen bonding capacity, and lipophilicity (e.g., LogP, tPSA), all of which are critical for target engagement and pharmacokinetic properties in lead optimization programs [2]. Generic substitution can lead to unexpected synthetic obstacles, reduced yields, or loss of biological activity, making the specific compound essential for reproducible research and development.

(5-amino-1H-indol-2-yl)methanol Differentiation Evidence


Enhanced Hydrogen Bonding Capacity

The 5-amino group in (5-amino-1H-indol-2-yl)methanol introduces an additional hydrogen bond donor (HBD) compared to the unsubstituted analog (1H-indol-2-yl)methanol. Computed properties indicate the target compound possesses three HBDs, while the comparator has only two [1]. This difference can significantly impact solubility, intermolecular interactions, and biological target engagement.

Physicochemical Property Hydrogen Bonding Solubility

Increased Topological Polar Surface Area

The topological polar surface area (tPSA) is a key descriptor for predicting drug absorption and bioavailability. (5-amino-1H-indol-2-yl)methanol has a computed tPSA of 62 Ų, compared to 36 Ų for the unsubstituted analog (1H-indol-2-yl)methanol [1][2]. This 26 Ų increase reflects the contribution of the 5-amino group and may influence cell permeability and pharmacokinetic behavior.

Physicochemical Property tPSA Membrane Permeability

Altered Lipophilicity (XLogP3)

The addition of a hydroxymethyl group at the 2-position to the 5-aminoindole core results in a significant decrease in lipophilicity. Computed XLogP3 for (5-amino-1H-indol-2-yl)methanol is 0.1, whereas 5-aminoindole has an XLogP3 of 0.7 [1][2]. This shift towards hydrophilicity alters the compound's distribution and solubility profile.

Physicochemical Property Lipophilicity LogP

Molecular Weight and Complexity

(5-amino-1H-indol-2-yl)methanol (MW 162.19) is heavier than both (1H-indol-2-yl)methanol (MW 147.17) and 5-aminoindole (MW 132.16) [1][2][3]. This higher molecular weight is due to the presence of both functional groups and can influence physical properties like melting point and solubility, as well as synthetic handling.

Physicochemical Property Molecular Weight Synthetic Complexity

IDO1 Inhibitory Activity

BindingDB lists (5-amino-1H-indol-2-yl)methanol in an assay for inhibition of indoleamine 2,3-dioxygenase (IDO1) under aerobic conditions [1]. However, no quantitative Ki or IC50 value is currently reported for this specific compound in the database. This entry suggests potential biological relevance but does not provide data for direct comparison. This evidence should be considered supportive and not a basis for procurement decisions based on biological activity.

IDO1 Inhibitor Cancer Immunotherapy Enzyme Inhibition

(5-amino-1H-indol-2-yl)methanol Optimal Use Cases


Selective Functionalization of Indole Core

Researchers requiring a versatile indole core with orthogonal reactive handles will find (5-amino-1H-indol-2-yl)methanol ideal. The 5-amino group can be selectively acylated or alkylated, while the 2-hydroxymethyl group can undergo oxidation, esterification, or serve as a leaving group, enabling divergent synthetic pathways from a single intermediate. This dual functionality streamlines the synthesis of complex libraries for medicinal chemistry campaigns [1].

Physicochemical Property Modulation

When fine-tuning the physicochemical profile of indole-based lead compounds, (5-amino-1H-indol-2-yl)methanol offers a distinct set of properties compared to simpler analogs. Its higher hydrogen bonding capacity, increased tPSA, and lower lipophilicity (XLogP3 = 0.1) make it a valuable scaffold for improving aqueous solubility and reducing non-specific binding, which are common optimization goals in early drug discovery [2][3].

Building Block for Compound Libraries

Medicinal chemists engaged in high-throughput synthesis of heterocyclic libraries can leverage (5-amino-1H-indol-2-yl)methanol as a key building block. Its structural features allow for the rapid generation of diverse chemotypes through standard transformations such as amide coupling, reductive amination, and nucleophilic substitution, thereby accelerating hit-to-lead efforts [1].

IDO1 Inhibitor Exploratory Research

Given the preliminary evidence of potential IDO1 inhibition, researchers investigating novel IDO1 inhibitors for cancer immunotherapy may consider (5-amino-1H-indol-2-yl)methanol as a starting point for structure-activity relationship (SAR) studies. While quantitative activity data is lacking, the compound's indole scaffold and substitution pattern are consistent with known IDO1 inhibitor pharmacophores, providing a rationale for further exploration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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